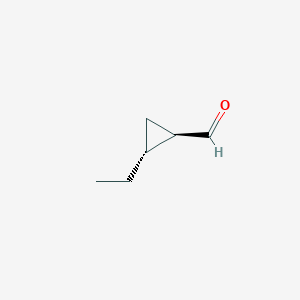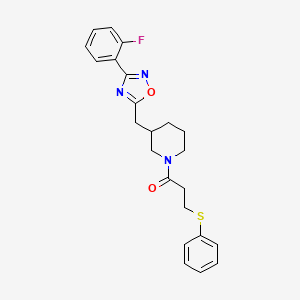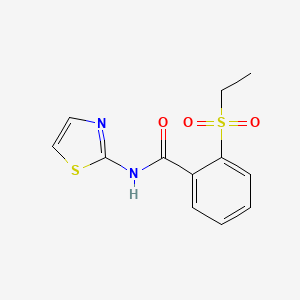
2-(ethylsulfonyl)-N-(thiazol-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Ethylsulfonyl)-N-(thiazol-2-yl)benzamide is an organic compound that features a benzamide core substituted with an ethylsulfonyl group and a thiazol-2-yl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(ethylsulfonyl)-N-(thiazol-2-yl)benzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Sulfonylation: The ethylsulfonyl group can be introduced through the reaction of the thiazole derivative with ethylsulfonyl chloride in the presence of a base such as triethylamine.
Amidation: The final step involves the coupling of the sulfonylated thiazole with benzoyl chloride to form the benzamide derivative.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial for large-scale synthesis.
Types of Reactions:
Oxidation: The ethylsulfonyl group can undergo oxidation to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The thiazole ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated thiazole derivatives.
科学研究应用
2-(Ethylsulfonyl)-N-(thiazol-2-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for designing inhibitors of enzymes or receptors involved in various diseases.
Material Science: The compound’s unique structural features make it suitable for use in the development of organic semiconductors or photovoltaic materials.
Biological Studies: It can serve as a probe to study the interaction of thiazole-containing compounds with biological macromolecules.
作用机制
The mechanism of action of 2-(ethylsulfonyl)-N-(thiazol-2-yl)benzamide depends on its specific application:
Enzyme Inhibition: The compound may act as a competitive inhibitor, binding to the active site of the enzyme and preventing substrate access.
Receptor Modulation: It may interact with receptor sites, altering their conformation and affecting signal transduction pathways.
Molecular Targets and Pathways:
Enzymes: Kinases, proteases, or other enzymes involved in disease pathways.
Receptors: G-protein coupled receptors or ion channels.
相似化合物的比较
- 2-(Methylsulfonyl)-N-(thiazol-2-yl)benzamide
- 2-(Ethylsulfonyl)-N-(pyridin-2-yl)benzamide
- 2-(Ethylsulfonyl)-N-(thiazol-4-yl)benzamide
Uniqueness: 2-(Ethylsulfonyl)-N-(thiazol-2-yl)benzamide is unique due to the specific positioning of the ethylsulfonyl and thiazol-2-yl groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
This comprehensive overview provides a detailed understanding of this compound, covering its synthesis, chemical behavior, applications, and comparison with similar compounds
属性
IUPAC Name |
2-ethylsulfonyl-N-(1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S2/c1-2-19(16,17)10-6-4-3-5-9(10)11(15)14-12-13-7-8-18-12/h3-8H,2H2,1H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVNWVQZOONEZCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-methoxyethyl)-5-methyl-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2627745.png)
![2-(1,3-dioxoisoindolin-2-yl)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2627746.png)
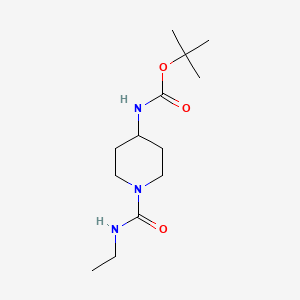
![tert-butyl 4-{[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidine-1-carboxylate](/img/structure/B2627749.png)

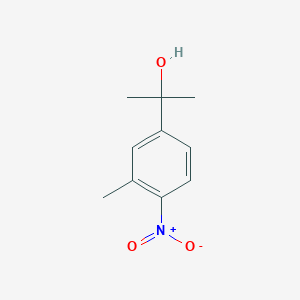
![2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(2-fluorophenyl)butanamide](/img/structure/B2627752.png)
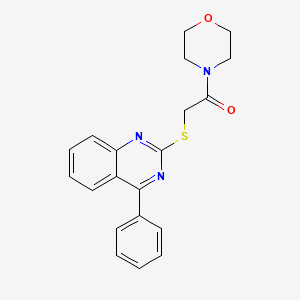
![6-methoxy-N-[(4-methoxyphenyl)methyl]pyridazine-3-carboxamide](/img/structure/B2627755.png)
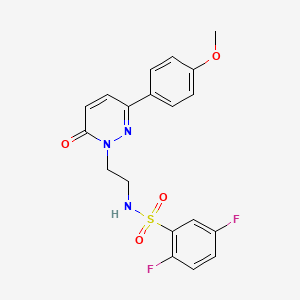
![2-(3-Hydroxypropyl)-4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2627761.png)
